molecular formula C17H22N2O4 B13779943 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid

Cat. No.: B13779943
M. Wt: 318.4 g/mol
InChI Key: QSKYYWBUUZCVLC-UHFFFAOYSA-N
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Description

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid is a compound that consists of a bicyclic structure with nitrogen atoms and a phthalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine can be achieved through several methods. One common approach involves the reaction of phthalic acid with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under specific conditions . The reaction typically requires heating and may involve the use of solvents such as chloroform or ether to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine involves its interaction with molecular targets and pathways. The compound may act as a catalyst or inhibitor in various chemical reactions, influencing the reaction kinetics and outcomes. Its bicyclic structure allows it to interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid is unique due to its combination of a bicyclic structure with a phthalic acid moiety, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;phthalic acid

InChI

InChI=1S/C9H16N2.C8H6O4/c1-2-5-9-10-6-4-8-11(9)7-3-1;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-8H2;1-4H,(H,9,10)(H,11,12)

InChI Key

QSKYYWBUUZCVLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NCCCN2CC1.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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